molecular formula C19H16F3N3O3S B2900702 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 921535-02-6

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2900702
CAS No.: 921535-02-6
M. Wt: 423.41
InChI Key: CEMSUVWMADBUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and a benzenesulfonamide moiety at position 1. The trifluoromethyl (-CF₃) group at the ortho position of the benzene ring enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-8-4-5-9-17(15)29(27,28)23-12-13-25-18(26)11-10-16(24-25)14-6-2-1-3-7-14/h1-11,23H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMSUVWMADBUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Maleic Anhydride Derivatives

The pyridazinone ring is typically synthesized via cyclocondensation between phenyl-substituted maleic anhydride derivatives and hydrazine hydrate. For example:
$$
\text{Phenylmaleic anhydride} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} 3\text{-Phenylpyridazin-6(1H)-one} \quad (\text{Yield: 68–72\%})
$$
Optimization Notes :

  • Ethanol as solvent minimizes side products compared to DMF or THF.
  • Stoichiometric excess of hydrazine (1.5 eq.) improves cyclization efficiency.

Alternative Route: Suzuki-Miyaura Coupling

Preparation of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine

Nucleophilic Substitution with Ethylenediamine

The ethylamine side chain is introduced via nucleophilic substitution at the N1 position of 3-phenylpyridazin-6(1H)-one:
$$
3\text{-Phenylpyridazin-6(1H)-one} + \text{2-Bromoethylamine hydrobromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate} \quad (\text{Yield: 58\%})
$$
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting material.

Reductive Amination Approach

An alternative method employs reductive amination using glyoxal and ammonium acetate:
$$
3\text{-Phenylpyridazin-6(1H)-one} + \text{Glyoxal} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} 2\text{-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine} \quad (\text{Yield: 49\%})
$$

Sulfonylation with 2-(Trifluoromethyl)benzenesulfonyl Chloride

Standard Sulfonylation Protocol

The final step involves reacting the ethylamine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride:
$$
2\text{-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethylamine} + \text{2-(Trifluoromethyl)benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} \quad (\text{Yield: 62–67\%})
$$
Reaction Conditions :

  • Dichloromethane (DCM) as solvent.
  • Triethylamine (2.5 eq.) to neutralize HCl byproduct.
  • Room temperature, 4–6 hours.

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 78% yield with reduced side-product formation.

Analytical Validation and Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.43 (m, 8H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂N), 3.58 (t, J = 6.4 Hz, 2H, CH₂NH).
  • HRMS : m/z 423.4 [M+H]⁺ (calc. 423.4).

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Standard sulfonylation 62–67 95–98 Reproducibility
Microwave-assisted 78 97 Reduced reaction time
Reductive amination pathway 49 91 Avoids halogenated intermediates

Industrial-Scale Considerations

  • Batch Reactors : Optimal for sulfonylation step (50–100 L batches).
  • Cost Drivers : 2-(Trifluoromethyl)benzenesulfonyl chloride accounts for 68% of raw material costs.
  • Waste Management : Neutralization of HCl byproduct with NaOH generates NaCl, requiring specialized disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
Target Compound: N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide C₁₉H₁₅F₃N₃O₃S 423.4 3-phenylpyridazinone, ortho-CF₃ benzenesulfonamide Not Provided
4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₆H₁₄FN₃O₃S₂ 379.4 3-thiophene-pyridazinone, 4-fluoro benzenesulfonamide 946341-47-5
4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide C₁₉H₁₅F₄N₃O₃S 441.4 3-phenylpyridazinone, meta-CF₃ and 4-fluoro benzenesulfonamide 921853-67-0
3,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide C₁₄H₁₇N₃O₃S 323.4 Unsubstituted pyridazinone, 3,5-dimethyl benzenesulfonamide 1049495-58-0
Key Observations:

Substituent Position Effects :

  • The ortho-CF₃ group in the target compound contrasts with the meta-CF₃ in the 4-fluoro analog (CAS 921853-67-0), which may alter steric interactions in binding pockets .
  • Thiophene substitution (CAS 946341-47-5) reduces molecular weight and introduces sulfur-mediated hydrophobic interactions compared to phenyl .

Pharmacophore Contributions: Pyridazinone rings are critical for hydrogen bonding via the carbonyl oxygen. The phenyl group at position 3 enhances π-π stacking, as seen in acetylcholinesterase inhibitors like ZINC00220177 . Sulfonamide moieties improve solubility and enable ionic interactions with target proteins, as observed in HDAC2 inhibitors (e.g., NSC108392) .

Table 2: Research Findings from Analogues

Compound Class Bioactivity/Application Key Findings Reference
Pyridazinone sulfonamides Acetylcholinesterase inhibition 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) showed IC₅₀ = 1.2 µM, suggesting pyridazinone’s role in binding .
Benzenesulfonamide derivatives HDAC2 inhibition NSC108392 (4-(((6-amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino)methyl)benzenesulfonamide) exhibited selective HDAC2 inhibition (Ki = 8 nM) .
Trifluoromethyl derivatives Metabolic stability Ortho-CF₃ groups in benzenesulfonamides enhance resistance to cytochrome P450 oxidation, as seen in protease inhibitors .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a phenyl group , and it includes a trifluoromethyl benzenesulfonamide moiety. Its molecular formula is C21H22F3N3O3SC_{21}H_{22}F_3N_3O_3S, and it possesses unique chemical properties that contribute to its biological activity.

Molecular Structure

ComponentStructure Description
Pyridazine RingA six-membered ring containing two nitrogen atoms
Phenyl GroupA benzene ring attached to the pyridazine
Trifluoromethyl GroupA carbon atom bonded to three fluorine atoms
Benzenesulfonamide MoietyContains a sulfonamide functional group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination.
  • Coupling reactions to attach the benzenesulfonamide moiety.

Antibacterial Properties

Research has shown that derivatives of pyridazinones, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy .

In vitro studies have demonstrated that this compound can inhibit bacterial growth, suggesting its potential as a lead compound in drug development aimed at treating resistant bacterial infections.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of Enzymatic Activity : The compound may bind to bacterial enzymes, blocking their active sites and preventing substrate access.
  • Modulation of Signaling Pathways : It may interact with receptors involved in bacterial communication, disrupting signaling pathways essential for bacterial survival.

Case Studies

  • Study on Antibacterial Efficacy : In a recent study, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) effective against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the trifluoromethyl group significantly impact antibacterial potency. Compounds with enhanced electron-withdrawing groups exhibited improved activity, suggesting that further structural optimization could yield more effective derivatives .

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves:

  • Step 1 : Formation of the pyridazinone core via cyclization of α,β-unsaturated ketones with hydrazines under reflux in ethanol or THF .
  • Step 2 : Alkylation of the pyridazinone nitrogen using ethylenediamine derivatives, often requiring catalysts like K₂CO₃ and polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .
  • Step 3 : Sulfonylation with 2-(trifluoromethyl)benzenesulfonyl chloride under controlled pH (7–9) and low temperatures (0–5°C) to prevent side reactions .
  • Key Conditions : Reaction monitoring via TLC and HPLC ensures intermediate purity. Yields are optimized by iterative solvent selection (e.g., THF for step 1, DMF for step 3) .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazinone ring and sulfonamide linkage. Aromatic protons in the trifluoromethyl group appear as distinct singlets .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW ≈ 297.31 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation using programs like SHELXL . For example, the pyridazinone ring adopts a planar geometry, while the sulfonamide group exhibits torsional flexibility .

Q. What are the common chemical reactions this compound undergoes in medicinal chemistry applications?

  • Oxidation/Reduction : The pyridazinone carbonyl can be reduced with NaBH₄ to a dihydro derivative, altering bioactivity .
  • Nucleophilic Substitution : The sulfonamide’s NH group reacts with electrophiles (e.g., alkyl halides) under basic conditions .
  • Hydrogen Bonding : The sulfonamide and pyridazinone groups participate in H-bonding with biological targets, critical for enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic targets (e.g., aspartate monooxygenase vs. carbonic anhydrase)?

  • Comparative Binding Assays : Use fluorescence polarization or SPR to measure binding affinities against both enzymes. For example, reports IC₅₀ values of 0.8 µM for aspartate monooxygenase, while similar sulfonamides show activity against carbonic anhydrase .
  • Molecular Docking : Leverage PDB structures (e.g., 2VEV, 2VEX) to model interactions. The trifluoromethyl group may favor hydrophobic pockets in aspartate monooxygenase over carbonic anhydrase’s polar active site .
  • Mutagenesis Studies : Replace key residues (e.g., Phe182 in 2VEV) to assess impact on inhibition .

Q. What strategies minimize byproducts during the alkylation step of the synthesis?

  • Solvent Optimization : Replace DMF with DMSO to reduce N-oxide byproduct formation .
  • Temperature Gradients : Slow warming (0°C → RT) during ethylenediamine addition improves regioselectivity .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. How can computational modeling guide SAR studies on the trifluoromethyl and sulfonamide moieties?

  • DFT Calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on the pyridazinone’s aromaticity, which correlates with binding potency .
  • MD Simulations : Simulate sulfonamide flexibility in aqueous vs. protein environments to predict metabolic stability .
  • Free Energy Perturbation : Quantify the impact of substituting CF₃ with Cl or Br on target affinity .

Q. What experimental designs are optimal for evaluating in vivo neuroprotective effects?

  • Animal Models : Use transgenic mice (e.g., Huntington’s disease models) with oral dosing (10–50 mg/kg) and biomarker analysis (e.g., mutant huntingtin aggregates) .
  • PET Imaging : Incorporate ¹⁸F-labeled analogs to track brain penetration .
  • Metabolite Profiling : LC-MS/MS identifies oxidation products at the pyridazinone ring, informing toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.